2-(Prop-1-en-1-yl)cyclopentan-1-ol
Description
2-(Prop-1-en-1-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a prop-1-en-1-yl substituent at the 2-position of the cyclopentane ring. The prop-1-en-1-yl group introduces stereoelectronic effects, influencing reactivity and intermolecular interactions. Its synthesis typically involves cyclization, oxidation, or radical-mediated pathways, as noted in studies on tetrahydrofuran derivatives and alkenoxyl radical chemistry .
Key structural attributes include:
- Cyclopentane backbone: Confers rigidity and stereochemical complexity.
- Allylic alcohol functionality: Enhances hydrogen-bonding capacity and acidity compared to non-allylic alcohols.
- Z/E isomerism: The prop-1-en-1-yl group’s configuration (Z or E) may affect physicochemical properties and biological activity, as seen in related compounds like cephalosporin derivatives .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,4,7-9H,3,5-6H2,1H3/b4-2+ |
InChI Key |
JQSOYWKTXACQRM-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1CCCC1O |
Canonical SMILES |
CC=CC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol typically involves:
- Construction of the cyclopentane ring bearing a hydroxyl group at the 1-position.
- Introduction of the prop-1-en-1-yl substituent at the 2-position, often via alkylation or olefination reactions.
- Control of stereochemistry to obtain the desired diastereomeric or enantiomeric form.
Ring-Closing Metathesis (RCM) Approach
One effective method to prepare cyclopentanol derivatives with alkene substituents is through ring-closing metathesis of appropriate diene precursors. This method has been demonstrated in the synthesis of polyhydroxylated cyclopentane derivatives, which share structural features with 2-(Prop-1-en-1-yl)cyclopentan-1-ol.
- Starting from protected sugar derivatives or dienes, ring-closing metathesis using Grubbs catalysts forms the cyclopentene ring.
- Subsequent functional group transformations, such as oxidation and reduction, yield cyclopentanols with alkene substituents.
- For example, cyclopentenol formation from diolefins under Grubbs catalyst conditions achieves high yields (up to 90%) with good stereoselectivity.
Aldol and Acyloin Condensation Methods
Acyloin condensation and aldol reactions are classical approaches to build hydroxy ketones and cyclopentanols:
- Acyloin condensation of aldehydes with catalysts such as N-heterocyclic carbenes and cesium carbonate can afford hydroxy ketones that can be further reduced to cyclopentanols.
- Aldol coupling between aldehydes and ketones followed by oxidation or reduction steps allows for the installation of hydroxyl groups and alkene substituents on cyclic frameworks.
Allylation and Olefination Techniques
Allylation reactions using allyl halides or allyl metal reagents can introduce the prop-1-en-1-yl group:
- Allylation of cyclopentanone derivatives at the alpha position followed by reduction of the ketone to the alcohol yields the target compound.
- Olefination methods, such as Wittig or Horner-Wadsworth-Emmons reactions, can install the prop-1-en-1-yl substituent on cyclopentanone precursors before reduction to the alcohol.
Example Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Ring-closing metathesis | Diolefin + Grubbs catalyst | Cyclopentenol intermediate | ~90 |
| 2 | Oxidation | Dess-Martin periodinane or IBX | Cyclopentenone or keto aldehyde | 70-85 |
| 3 | Olefination or Aldol | Wittig reagent or aldol coupling | Alkene-substituted ketone | 70-98 |
| 4 | Reduction | Sodium borohydride or borane reagents | 2-(Prop-1-en-1-yl)cyclopentan-1-ol | 74-90 |
This sequence exemplifies the integration of modern catalytic and classical organic reactions to prepare the compound efficiently.
Analytical and Stereochemical Considerations
- The stereochemistry at the cyclopentanol ring and the alkene substituent can be controlled by choice of chiral catalysts or chiral auxiliaries during key steps such as aldol coupling or reduction.
- Nuclear Magnetic Resonance spectroscopy (proton and carbon NMR) is essential for confirming the structure and stereochemistry of intermediates and final products.
- Chromatographic purification techniques such as column chromatography are used to isolate the target compound in high purity.
Research Findings and Comparative Analysis
- The ring-closing metathesis approach provides a high-yielding and stereoselective route, especially when starting from polysubstituted dienes derived from sugars or other chiral precursors.
- Aldol and acyloin condensation methods offer versatility in substrate scope but may require longer reaction times and careful control of reaction conditions to avoid side products.
- Allylation and olefination strategies are effective for introducing the prop-1-en-1-yl group but depend on the availability of suitable cyclopentanone precursors and may involve multiple steps.
- Overall, combining catalytic metathesis with selective oxidation and reduction steps is currently the most efficient and scalable method for synthesizing 2-(Prop-1-en-1-yl)cyclopentan-1-ol.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: 2-(Prop-1-en-1-yl)cyclopentanone.
Reduction: 2-(Prop-1-en-1-yl)cyclopentane.
Substitution: 2-(Prop-1-en-1-yl)cyclopentyl chloride.
Scientific Research Applications
2-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)cyclopentan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 2-(Prop-2-en-1-yl)cyclopentan-1-ol
- Substituent position : The prop-2-en-1-yl group (allyl) is attached to the cyclopentane ring at the 2-position.
- This may enhance thermal stability but reduce steric hindrance.
- Synthesis : Prepared via radical cyclization or transition-metal-catalyzed coupling, as described in studies on annulated tetrahydrofurans .
(b) 1-Methylcyclopentan-1-ol
- Substituent : A methyl group replaces the prop-1-en-1-yl chain.
- Impact : Lower molecular weight (100.16 g/mol vs. 140.23 g/mol for 2-(prop-1-en-1-yl)cyclopentan-1-ol) and reduced polarity due to the absence of a double bond. Boiling point is significantly lower (estimated 160–170°C vs. >200°C for the allylic derivative) .
(c) 1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene (Anethole)
- Core structure : Aromatic benzene ring with methoxy and prop-1-en-1-yl groups.
- Comparison: The benzene ring in Anethole introduces π-π stacking interactions absent in cyclopentanol derivatives. Anethole’s Z-configuration is critical for its odor profile and biological activity, suggesting similar stereochemical dependencies in the target compound .
Physicochemical Properties
Table 1 summarizes key data for 2-(prop-1-en-1-yl)cyclopentan-1-ol and analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Prop-1-en-1-yl)cyclopentan-1-ol | C₈H₁₄O | 140.23 | >200 (estimated) | Allylic alcohol, cyclopentane |
| 1-Methylcyclopentan-1-ol | C₆H₁₂O | 100.16 | 160–170 | Tertiary alcohol, methyl |
| Anethole | C₁₀H₁₂O | 148.20 | 234–237 | Allyl ether, methoxybenzene |
| 1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol | C₁₁H₂₀OSi | 212.36 | 234 (lit.) | Trimethylsilyl ethynyl, alcohol |
Data compiled from .
Biological Activity
2-(Prop-1-en-1-yl)cyclopentan-1-ol, also known as 1-(prop-1-en-1-yl)cyclopentan-1-ol, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, backed by relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 71386335 |
| Appearance | Colorless liquid |
Antimicrobial Activity
Research has indicated that 2-(Prop-1-en-1-yl)cyclopentan-1-ol exhibits significant antimicrobial properties. In a study assessing various essential oils and their components, this compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, demonstrating its potential as a natural preservative in food and pharmaceutical applications.
Cytotoxicity
The cytotoxic effects of 2-(Prop-1-en-1-yl)cyclopentan-1-ol have been evaluated in various cancer cell lines. Notably, it showed promising results against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC values for these cell lines were reported as follows:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 25.4 |
| MCF-7 | 30.2 |
These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain to be elucidated.
Anti-inflammatory Effects
In vitro studies have demonstrated that 2-(Prop-1-en-1-yl)cyclopentan-1-ol can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This effect was observed at concentrations of 10 μg/mL, indicating its potential as an anti-inflammatory agent.
Study on Antimicrobial Activity
A recent study published in the Journal of Natural Products explored the antimicrobial efficacy of various cyclopentanol derivatives, including 2-(Prop-1-en-1-yl)cyclopentan-1-ol. The study utilized a disc diffusion method to assess the inhibition zones against common pathogens. The results highlighted that this compound had a notable inhibition zone diameter against E. coli (15 mm) and S. aureus (12 mm), reinforcing its potential application in developing antimicrobial agents .
Cytotoxicity Assessment
In another investigation focusing on its cytotoxic properties, researchers treated HeLa and MCF-7 cells with varying concentrations of 2-(Prop-1-en-1-yl)cyclopentan-1-ol. The study found that the compound effectively inhibited cell proliferation in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(Prop-1-en-1-yl)cyclopentan-1-ol?
Answer:
The synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol typically involves cyclopentanone derivatives as starting materials. One approach includes hydroboration-oxidation of cyclopentene derivatives, as demonstrated in the synthesis of (±)-trans-2-(2-Furanyl)cyclopentanol using BH₃·Me₂S followed by oxidation with H₂O₂/NaOH . Another method involves radical cyclization strategies, where alkenoxyl radicals are generated to form the cyclopentanol backbone . Key steps include:
- Selection of boronating agents (e.g., BH₃·Me₂S) for stereocontrol.
- Optimization of reaction temperature and solvent polarity to minimize side reactions.
- Purification via column chromatography or recrystallization.
Advanced: How can density functional theory (DFT) guide the optimization of reaction pathways for synthesizing 2-(Prop-1-en-1-yl)cyclopentan-1-ol?
Answer:
DFT calculations are pivotal for predicting transition states, intermediates, and activation energies. For example:
- Reaction Mechanism Validation: DFT can model the hydroboration step to identify regioselectivity (e.g., anti-Markovnikov addition) and stereochemical outcomes .
- Solvent Effects: Calculations on solvated intermediates help optimize solvent choice (e.g., THF vs. dichloromethane) to stabilize charged transition states.
- Catalyst Design: Chiral catalysts (e.g., IpcBH₂) can be computationally screened to enhance enantioselectivity, as seen in the synthesis of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing 2-(Prop-1-en-1-yl)cyclopentan-1-ol?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., prop-1-en-1-yl group at C2) and confirm hydroxyl proton coupling patterns.
- X-ray Crystallography: Programs like SHELXL refine crystal structures to resolve bond lengths and angles, particularly for stereoisomers .
- IR Spectroscopy: O-H stretching (~3200–3600 cm⁻¹) and C=C absorption (~1640 cm⁻¹) validate functional groups.
Advanced: How can researchers resolve contradictions in biological activity data for 2-(Prop-1-en-1-yl)cyclopentan-1-ol derivatives?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies: Compare activity across analogs (e.g., 2-pentyl vs. 2-methyl substituents) to isolate key functional groups .
- Dose-Response Curves: Validate potency thresholds using standardized assays (e.g., receptor binding IC₅₀).
- Computational Docking: Model interactions with target proteins (e.g., kinases) to explain divergent activities .
Advanced: What strategies enable enantioselective synthesis of 2-(Prop-1-en-1-yl)cyclopentan-1-ol?
Answer:
- Chiral Catalysts: Use (+)-IpcBH₂ for asymmetric hydroboration, achieving >90% enantiomeric excess (e.e.) as shown in (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol synthesis .
- Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures via chiral stationary phases in HPLC.
- Dynamic Kinetic Asymmetric Transformations (DYKAT): Leverage reversible reactions to favor a single enantiomer.
Basic: What are the key considerations for designing bioactivity assays for 2-(Prop-1-en-1-yl)cyclopentan-1-ol?
Answer:
- Target Selection: Prioritize receptors/enzymes with structural homology to known cyclopentanol targets (e.g., cytochrome P450, G-protein-coupled receptors) .
- Cell Permeability: Assess logP values to predict membrane penetration.
- Control Experiments: Include analogs like 2-(aminomethyl)cyclopentan-1-ol to distinguish scaffold-specific effects .
Advanced: How can researchers address challenges in crystallizing 2-(Prop-1-en-1-yl)cyclopentan-1-ol for structural analysis?
Answer:
- Solvent Screening: Test polar (ethanol) vs. nonpolar (hexane) solvents for crystal growth.
- Temperature Gradients: Slow cooling from supersaturated solutions improves crystal quality.
- SHELX Refinement: Use SHELXL to handle twinning or disorder in diffraction data .
Advanced: What computational tools predict the metabolic stability of 2-(Prop-1-en-1-yl)cyclopentan-1-ol derivatives?
Answer:
- ADMET Predictors: Software like Schrödinger’s QikProp estimates metabolic clearance and cytochrome P450 interactions.
- Metabolite Identification: Molecular docking with CYP3A4 or CYP2D6 enzymes predicts oxidation sites .
Basic: How does the hydroxyl group in 2-(Prop-1-en-1-yl)cyclopentan-1-ol influence its chemical reactivity?
Answer:
The hydroxyl group:
- Participates in hydrogen bonding, affecting solubility and crystal packing .
- Acts as a nucleophile in esterification or etherification reactions.
- Stabilizes intermediates via intramolecular hydrogen bonds during synthesis .
Advanced: What are the best practices for reporting synthetic procedures of 2-(Prop-1-en-1-yl)cyclopentan-1-ol in academic publications?
Answer:
- Reproducibility: Detail reaction conditions (temperature, solvent, catalyst loading) as per Beilstein Journal guidelines .
- Characterization Data: Include NMR, IR, and HRMS spectra in supplementary materials.
- Crystallography: Deposit CIF files in public databases (e.g., CCDC) and cite SHELXL refinement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
